molecular formula C2H3N B078789 Acetonitrile-1-13C,15N CAS No. 14320-89-9

Acetonitrile-1-13C,15N

Cat. No. B078789
CAS RN: 14320-89-9
M. Wt: 43.038 g/mol
InChI Key: WEVYAHXRMPXWCK-SUEIGJEOSA-N
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Description

Acetonitrile-1-13C,15N, also known as Methyl cyanide-13C,15N, is a stable isotope with a molecular weight of 43.04 . It has a linear formula of CH313C15N .


Synthesis Analysis

While specific synthesis methods for Acetonitrile-1-13C,15N were not found in the search results, acetonitrile itself has been widely used in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .


Molecular Structure Analysis

The linear formula of Acetonitrile-1-13C,15N is CH313C15N .


Chemical Reactions Analysis

While specific chemical reactions involving Acetonitrile-1-13C,15N were not found in the search results, acetonitrile itself has been widely used in many types of organic reactions . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .


Physical And Chemical Properties Analysis

Acetonitrile-1-13C,15N has a refractive index of n20/D 1.344 (lit.) . It has a boiling point of 81-82 °C (lit.) . The density of Acetonitrile-1-13C,15N is 0.824 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Electrochemical Conversions

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Cyanomethylation

Acetonitrile is used in cyanomethylation, a process that introduces a cyano group and a methyl group into a molecule .

Formation of Tetrasubstituted Olefins

Acetonitrile is used in the formation of tetrasubstituted olefins, a class of organic compounds with a double bond and four different groups attached .

Amidation

Amidation is a reaction that introduces an amide group into a molecule. Acetonitrile is used in this process .

Source of Cyanide in Chemical Compounds

Acetonitrile has been reported as a reliable source of cyanide in chemical compounds .

Synthesis of Heterocyclic Structures

Heterocyclic structures are widely present in various natural products or synthetic compounds and are used in organic synthesis, agriculture, animal husbandry, and other fields. Acetonitrile is used in the synthesis of these structures .

Studies of Bicyclic, Tricyclic and Polycyclic Structures

Acetonitrile-1-13C,15N is used in studies of bicyclic, tricyclic and polycyclic structures, particularly in the ways to fuse azole, azine and azepine rings during their synthesis .

Safety and Hazards

Acetonitrile-1-13C,15N is classified as a flammable liquid (Category 2), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled (Category 4). It can also cause serious eye irritation (Category 2A) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N/c1-2-3/h1H3/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVYAHXRMPXWCK-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C]#[15N]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480077
Record name Methyl cyanide-13C,15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

43.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile-1-13C,15N

CAS RN

14320-89-9
Record name Methyl cyanide-13C,15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14320-89-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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